Toxicological and Ecotoxicological Profile of Bixafen: A Technical Guide
Toxicological and Ecotoxicological Profile of Bixafen: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Bixafen is a fungicide belonging to the pyrazole-carboxamide chemical class, developed to control a broad spectrum of fungal diseases in various cereal crops.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[3][4] As an SDHI (Succinate Dehydrogenase Inhibitor), bixafen disrupts the fungal pathogen's energy supply, thereby preventing its growth and proliferation.[3] While effective, its widespread use necessitates a thorough understanding of its toxicological and ecotoxicological profile to assess potential risks to non-target organisms and the environment. This guide provides a comprehensive technical overview of bixafen's properties, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
Bixafen's fungicidal activity is derived from its ability to inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][4] This enzyme is crucial for cellular respiration, as it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool. By blocking this step, bixafen effectively halts ATP production, leading to a depletion of cellular energy and ultimately, the death of the fungal cell.[3] The SDH enzyme is highly conserved across species, which raises the potential for off-target effects in non-target organisms, including mammals and various wildlife.[4]
Mammalian Toxicology
Studies on mammalian species are crucial for human health risk assessment. The primary target organs for bixafen following repeated administration are the liver and, in some species, the thyroid.[5][6][7]
Pharmacokinetics: ADME Profile
In studies on rats, bixafen demonstrated rapid absorption and extensive metabolism.
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Absorption: Following oral administration, absorption is rapid, accounting for at least 83% of the administered dose.[5]
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Distribution: Radioactivity is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[5] There is no evidence of significant retention in tissues.[1]
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Metabolism: Bixafen undergoes extensive metabolism, with over 30 metabolites identified. The primary metabolic pathways include demethylation, hydroxylation of the parent compound, and subsequent conjugation with glucuronic acid or glutathione.[5]
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Excretion: Elimination is rapid and occurs mainly via the feces (≥ 91%), with minor elimination through urine.[5] Extensive biliary excretion (up to 83%) has been demonstrated.[5]
Acute Toxicity
Bixafen exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor as a dermal sensitizer.[1][6]
| Endpoint | Species | Value | Reference |
| Oral LD₅₀ | Rat | >2000 mg/kg bw | [1][5] |
| Dermal LD₅₀ | Rat | >2000 mg/kg bw | [1][5] |
| Inhalation LC₅₀ (4h) | Rat | >5.38 mg/L | [1][5] |
| Skin Irritation | Rabbit | Not irritating | [1][5] |
| Eye Irritation | Rabbit | Not irritating | [1][5] |
| Dermal Sensitization | Mouse | Not a sensitizer | [1][5] |
Long-Term Toxicity and Carcinogenicity
The primary target organ in long-term studies across mice, rats, and dogs is the liver, with effects including increased liver weight and hepatocellular hypertrophy, often indicative of microsomal enzyme induction.[5][6][8]
| Study | Species | NOAEL | Key Effects at LOAEL | Reference |
| 24-Month Chronic/Carcinogenicity | Rat | 2.0 mg/kg bw/day | Liver and thyroid effects (e.g., increased cholesterol, colloid alteration). | [5] |
| 78-Week Carcinogenicity | Mouse | 6.7 mg/kg bw/day | Thyroid effects (follicular cell hyperplasia) and liver toxicity. | [5] |
Bixafen did not produce treatment-related tumors in long-term studies with rats and mice and is classified as "not likely to be carcinogenic to humans".[5][6][9] Furthermore, an extensive battery of in vitro and in vivo assays showed no evidence of genotoxicity.[5][6]
Reproductive and Developmental Toxicity
Bixafen is not considered a reproductive toxicant. Developmental effects were observed, but only at doses that also induced maternal toxicity or at levels where clear NOAELs could be established.[5][6]
| Study Type | Species | NOAEL | Value (mg/kg bw/day) | Reference |
| 2-Generation Reproduction | Rat | Parental Toxicity | 26.4 | [5] |
| Offspring Toxicity | 26.4 | [5] | ||
| Reproductive Toxicity | 169.2 (highest dose) | [5] | ||
| Developmental | Rat | Maternal Toxicity | 20 | [5] |
| Embryo/Fetal Toxicity | 20 | [5] | ||
| Developmental | Rabbit | Maternal Toxicity | 25 | [5] |
| Embryo/Fetal Toxicity | 25 | [5] |
Human Health Reference Values
Based on the toxicological data, regulatory bodies have established the following reference values for human health risk assessment.
| Reference Value | Value | Basis | Reference |
| Acceptable Daily Intake (ADI) | 0.02 mg/kg bw/day | NOAEL of 2.0 mg/kg bw/day from the 24-month rat study with a 100-fold safety factor. | [5][7][10] |
| Acute Reference Dose (ARfD) | 0.2 mg/kg bw/day | NOAEL of 20 mg/kg bw/day from the rat developmental toxicity study with a 100-fold safety factor. | [5][10] |
Ecotoxicology
The ecotoxicological profile of bixafen indicates varying levels of risk to different non-target species, with aquatic organisms being particularly sensitive.
Toxicity to Terrestrial Organisms
Bixafen generally shows low toxicity to terrestrial vertebrates and honey bees. The risk to earthworms from the active substance alone is low, though formulated products may present a greater risk.[9][11]
| Organism | Endpoint | Value | Toxicity Classification | Reference |
| Birds | Acute Oral LD₅₀ | >2000 mg/kg bw | Practically non-toxic | [9] |
| Honey Bees | Acute Contact LD₅₀ | >40 µ g/bee | Practically non-toxic | [9] |
| Acute Oral LD₅₀ | >48.6 µ g/bee | Practically non-toxic | [9] | |
| Earthworms (E. fetida) | 56-day NOEC (Mortality) | ≥400 mg/kg dws | Low toxicity | [11] |
Toxicity to Aquatic Organisms
Bixafen is highly toxic to fish and moderately toxic to aquatic invertebrates and algae, making runoff and spray drift into water bodies a key concern.[2][9] Studies in zebrafish embryos have revealed developmental toxicity, including spinal curvature, pericardial edema, and delayed hatching.[12][13][14]
| Organism | Endpoint | Value | Toxicity Classification | Reference |
| Fish (Freshwater) | Acute LC₅₀ (96h) | 37 µg/L (ppb) | Very highly toxic | [9] |
| Chronic NOEC | 4.6 µg/L (ppb) | - | [9] | |
| Aquatic Invertebrates | Acute EC₅₀ (48h) | 550 µg/L (ppb) | Moderately toxic | [9] |
| Chronic NOEC | 53.5 µg/L (ppb) | - | [9] | |
| Algae (Non-vascular) | IC₅₀ | 15.94 µg/L (ppb) | Moderately toxic | [9] |
Environmental Fate and Behavior
Bixafen is characterized by its high persistence in the environment.
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Soil: Bixafen is highly persistent in soil with slow degradation rates.[9][15] It is considered to be slightly mobile, with a potential to accumulate in soil after repeated applications.[9] Photolysis on soil surfaces is not a significant degradation pathway.[15]
-
Water: Due to its persistence and slight mobility, bixafen may reach surface water through spray drift and runoff.[9] In aquatic systems, it is expected to partition into the sediment.
References
- 1. apps.who.int [apps.who.int]
- 2. Bixafen [sitem.herts.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. biorxiv.org [biorxiv.org]
- 5. fao.org [fao.org]
- 6. Federal Register :: Bixafen; Pesticide Tolerances [federalregister.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. fao.org [fao.org]
- 11. Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bixafen exposure induces developmental toxicity in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bixafen causes hepatotoxicity and pancreas toxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
